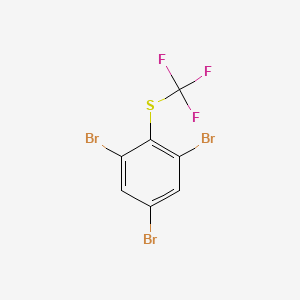
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane, also known as TBTFMS, is a compound that has been studied extensively for its potential applications in various scientific research. This compound is of particular interest due to its unique chemical structure, which enables it to interact with various biological systems and molecules.
Wissenschaftliche Forschungsanwendungen
Reduction of Tribromophenyl Sulfonates
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, such as tribromophenyl sulfonates, have been studied for their efficient reduction by mercaptide anions. This reaction highlights its potential application in organic synthesis, particularly in the preparation of sulfinates and disulfides, which are important intermediates in chemical synthesis (Durkin, Langler, & Morrison, 1988).
Sulfane Sulfur Detection and Imaging
The compound's derivatives have been utilized in the development of protocols for the accurate measurement of sulfane sulfur in biological specimens. Sulfane sulfur plays a critical role in cellular functions, and its accurate measurement is vital for understanding its biological roles. A specific protocol involving monobromobimane coupled with RP-HPLC has been established for this purpose, demonstrating the compound's application in bioanalytical chemistry (Shen et al., 2012).
Environmental Concentrations and Toxicology
The environmental presence and effects of 2,4,6-Tribromophenyl compounds, such as 2,4,6-tribromophenol, have been extensively reviewed, indicating the compound's relevance in environmental science. The review covers concentrations in various environments, toxicokinetics, and toxicodynamics, revealing gaps in current knowledge about these chemicals. This underlines the importance of further research into the environmental impact of such compounds (Koch & Sures, 2018).
Trifluoromethyl Sulfoxides Reduction
Research has also explored the behavior of trifluoromethyl sulfoxides, including (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, in the presence of trifluoromethanesulfonic anhydride. This study contributes to the understanding of reduction processes in organic chemistry, showing potential applications in the synthesis of reduced sulfur compounds (Macé et al., 2010).
Novel Nanofiltration Membranes
The compound's derivatives have been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye treatment capabilities, demonstrating the compound's application in materials science and engineering, particularly in water purification technologies (Liu et al., 2012).
Sensitive Detection of Sulfane Sulfur
Derivatives of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane have been applied in the development of fluorescent probes for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This highlights its application in the development of diagnostic and research tools in the field of cellular biology (Han et al., 2018).
Eigenschaften
IUPAC Name |
1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXWULFQHNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682097 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane | |
CAS RN |
1215205-79-0 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

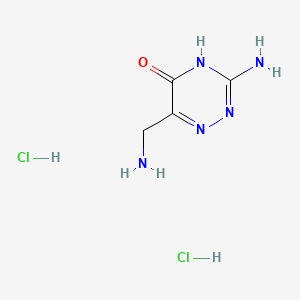
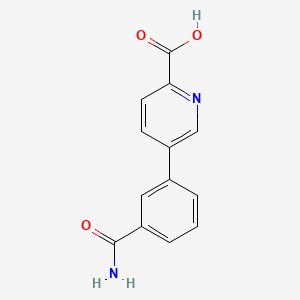
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)
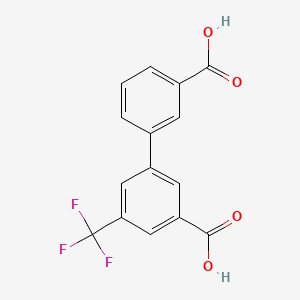
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
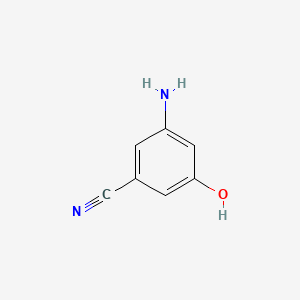
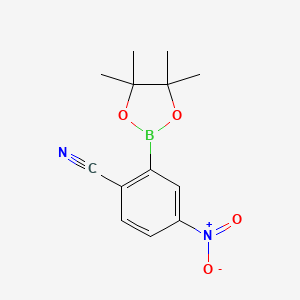
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
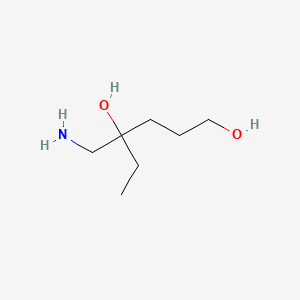
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
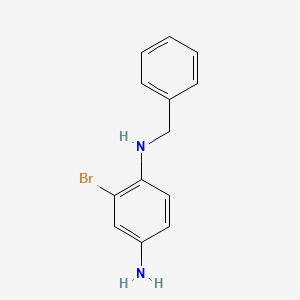
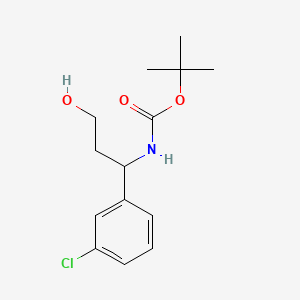
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)
